Hydrocinnamaldehyde

Descripción general

Descripción

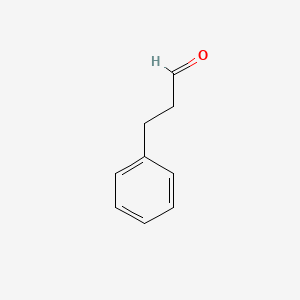

El dihidrocinnamaldehído, también conocido como 3-fenilpropionaldehído, es un compuesto orgánico con la fórmula C₆H₅CH₂CH₂CHO. Es un líquido incoloro que se produce por la hidrogenación del cinnamaldehído. Este compuesto se usa comúnmente en la síntesis orgánica y tiene diversas aplicaciones en diferentes campos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El dihidrocinnamaldehído se sintetiza típicamente mediante la hidrogenación selectiva del cinnamaldehído. Este proceso implica el uso de catalizadores como nanopartículas de paladio (Pd) depositadas en carbono mesoporoso dopado con nitrógeno (NMC). La reacción se lleva a cabo a temperatura ambiente (30°C) bajo baja presión de hidrógeno, lo que resulta en alta selectividad y tasas de conversión .

Métodos de Producción Industrial

En entornos industriales, el dihidrocinnamaldehído se puede producir continuamente haciendo reaccionar derivados del benzaldehído con alkanales en presencia de bases. Esto es seguido por la hidrogenación en un reactor de circulación utilizando un catalizador de suspensión e hidrógeno .

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrocinnamaldehído experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido cinámico u otros compuestos relacionados.

Reducción: Se puede reducir aún más para formar alcohol hidrocinamílico.

Sustitución: Puede participar en reacciones de sustitución, particularmente en el grupo aldehído.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan catalizadores como paladio sobre carbón (Pd/C) y gas hidrógeno (H₂).

Sustitución: Se pueden utilizar varios nucleófilos dependiendo del producto deseado.

Productos Principales

Oxidación: Ácido cinámico

Reducción: Alcohol hidrocinamílico

Sustitución: Varios derivados de fenilpropionaldehído sustituidos

Aplicaciones Científicas De Investigación

El dihidrocinnamaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sustrato en la síntesis orgánica y los estudios mecanísticos.

Biología: Se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles propiedades terapéuticas.

Industria: Se utiliza en la industria de las fragancias para producir varios compuestos aromáticos.

Mecanismo De Acción

El mecanismo de acción del dihidrocinnamaldehído implica su interacción con los objetivos moleculares y las vías. Por ejemplo, en reacciones de hidrogenación, el compuesto interactúa con nanopartículas de paladio, lo que lleva a la hidrogenación selectiva de la subunidad alqueno . La presencia de nitrógeno en el catalizador aumenta la actividad catalítica y la selectividad.

Comparación Con Compuestos Similares

Compuestos Similares

Cinnamaldehído: El compuesto padre del que se deriva el dihidrocinnamaldehído.

Hidrocinnamaldehído: Otro derivado producido por la hidrogenación del cinnamaldehído.

α-Amilcinnamaldehído: Un compuesto de fragancia comercial.

α-Hexilcinnamaldehído: Otro compuesto de fragancia comercial.

Singularidad

El dihidrocinnamaldehído es único debido a su proceso de hidrogenación selectiva, que permite altas tasas de conversión y selectividad. Sus aplicaciones en diversos campos, incluida la síntesis orgánica y la industria de las fragancias, resaltan su versatilidad e importancia.

Actividad Biológica

Hydrocinnamaldehyde, a saturated derivative of cinnamaldehyde, has garnered attention for its various biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound (CAS Number: 104-53-0) is characterized by its saturated -bond structure, which differentiates it from its unsaturated counterpart, cinnamaldehyde. This structural distinction is significant as it influences the compound's reactivity and biological interactions.

In Vitro Studies

This compound has demonstrated notable antimicrobial properties. In a comparative study involving various aldehydes, this compound exhibited similar inhibitory effects against coliform bacteria as cinnamaldehyde. Specifically, it showed significant bactericidal activity against Escherichia coli and other coliforms at concentrations that were effective but lower than those required for some other derivatives .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 100 mg/L | E. coli, Coliforms |

| Cinnamaldehyde | 50 mg/L | E. coli |

| 4-Nitrocinnamaldehyde | 10 mg/L | Various Gram-negative |

The results indicate that while this compound is less potent than some derivatives, its effectiveness against specific bacteria makes it a candidate for further exploration in agricultural and clinical applications .

In Vivo Studies

In vivo trials using newly weaned piglets demonstrated that this compound did not significantly improve animal performance or exhibit enhanced antimicrobial effects compared to controls . This suggests that while the compound shows promise in vitro, its efficacy may be limited in practical applications.

Anti-Inflammatory Effects

This compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory responses by influencing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. A study indicated that dietary supplements containing this compound could help correct metabolic pathways disrupted during inflammatory states .

Cytotoxicity and Safety

Research assessing the cytotoxic effects of this compound on human cell lines (e.g., HEK293T) revealed no significant toxicity at concentrations up to 25 µM. This finding supports the compound's safety profile for potential therapeutic use .

Case Studies

- Antimicrobial Efficacy in Livestock : A study involving the administration of this compound in pig diets showed promise in restoring microbial balance during enteral infections, although specific outcomes varied .

- Inflammation Management : Clinical observations noted improvements in inflammatory markers among patients using dietary supplements containing this compound alongside omega-3 fatty acids .

Propiedades

IUPAC Name |

3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCZTXZTJXYWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047610 | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

97.00 to 98.00 °C. @ 12.00 mm Hg | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.008-1.018 | |

| Record name | 3-Phenylpropionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-53-0, 1335-10-0 | |

| Record name | Benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 3-Phenylpropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hydrocinnamaldehyde?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.

Q2: Is there any spectroscopic data available to characterize this compound?

A2: Yes, several spectroscopic techniques have been used to characterize this compound. Researchers have used 13C labeling and mass spectrometry to study the electron-impact-induced fragmentations of this compound, providing evidence for an “ortho attack” in the molecular ion [].

Q3: What is the primary application of this compound in the chemical industry?

A3: this compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals [].

Q4: Which reaction is commonly used to synthesize this compound?

A4: this compound is primarily synthesized through the selective hydrogenation of cinnamaldehyde [, , , , , , , , , , , , , , , ].

Q5: What are the challenges associated with the selective hydrogenation of cinnamaldehyde to this compound?

A5: The selective hydrogenation of cinnamaldehyde is challenging because both the C=C and C=O bonds can be reduced. Achieving high selectivity towards this compound (C=C hydrogenation) requires careful control of reaction conditions and catalyst design [, , , , , , ].

Q6: What types of catalysts are used for the selective hydrogenation of cinnamaldehyde to this compound?

A6: A variety of catalysts have been explored, including:

- Palladium-based catalysts: These are widely studied due to their high activity and selectivity for C=C hydrogenation. Researchers have investigated the effect of support materials like activated carbon, SiO2, TiO2, γ-Al2O3, SiC, and graphene oxide on the performance of Pd catalysts [, , , , , , ]. Bimetallic Pd catalysts, such as Pd-Ni [] and Pd-Ag [], have also been studied to further improve activity and selectivity.

- Nickel-based catalysts: Ni catalysts offer a more cost-effective alternative to Pd catalysts. Supported Ni catalysts, such as Ni/SiO2 [] and Ni/La2O3 [], have been reported for this compound production.

- Other catalysts: Copper-based catalysts, including Cu/SiO2 [] and bimetallic Ag-Ru/γ-Al2O3 [], have also demonstrated potential for selective cinnamaldehyde hydrogenation to this compound.

Q7: How does the choice of catalyst and reaction conditions affect the selectivity of cinnamaldehyde hydrogenation?

A7:

- Catalyst: The size of Pd nanoparticles significantly influences selectivity. Smaller Pd particles favor C=C hydrogenation to this compound, while larger particles lead to a mixture of this compound, cinnamyl alcohol (C=O hydrogenation), and 3-phenylpropanol (full hydrogenation) [, ]. The presence of a second metal in bimetallic catalysts can also enhance selectivity by modifying the electronic properties and adsorption characteristics of the active sites [, , ].

- Support material: The support material can impact the dispersion and electronic properties of the metal nanoparticles, influencing catalyst activity and selectivity [, , , , , ]. For instance, strong metal-support interactions (SMSI) in Pd/TiO2 catalysts can affect Pd particle size and consequently alter selectivity [].

- Reaction conditions: Factors like temperature, pressure, solvent, and the presence of additives can significantly influence the selectivity of the reaction [, , , , ]. For instance, supercritical carbon dioxide as a solvent has shown remarkable enhancement in selectivity towards cinnamyl alcohol over a Ru-Pt bimetallic catalyst compared to conventional solvents [].

Q8: What alternative synthetic routes exist for this compound production?

A8: While less common, alternative methods for this compound synthesis include:

- Reduction of cinnamaldehyde using specific reagents: Researchers have explored using cobalt carbonyl in the presence of amines to achieve high selectivity towards this compound [].

- Oxidation of 3-phenylpropanol: Lead tetraacetate oxidation of 3-phenylpropanol has been reported as a route to this compound [].

Q9: How does the use of a mechanochemically synthesized Pd/Al-SBA-15 catalyst affect the hydroconversion of cinnamaldehyde?

A9: Studies using mechanochemically synthesized Pd/Al-SBA-15 catalysts revealed the presence of competitive pathways during cinnamaldehyde hydroconversion. These pathways can shift selectivity from fully hydrogenated products like cyclohexane and this compound to unexpected products like ethylbenzene and oxalic acid, resulting from hydrodeformylation and hydrocarboxylation reactions, respectively [].

Q10: Is there information available about the compatibility of this compound with different materials?

A10: The provided research papers primarily focus on the synthesis and catalytic applications of this compound. While specific information about material compatibility isn't directly discussed, it's important to note that aldehydes can react with various functional groups, potentially limiting compatibility with certain materials. Further research might be needed to ascertain the compatibility of this compound with specific materials under diverse conditions.

Q11: What is known about the stability of this compound under various conditions?

A11: While the provided papers don't delve into the detailed stability profile of this compound, it's generally understood that aldehydes can undergo oxidation, polymerization, and aldol condensation reactions under certain conditions. Factors like temperature, exposure to air and light, and the presence of acids or bases can influence its stability. Further research might be needed to establish specific stability data for this compound under different conditions.

Q12: Have there been any computational studies on the hydrogenation of cinnamaldehyde?

A12: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of cinnamaldehyde on palladium surfaces. These calculations help explain the observed selectivity differences with varying Pd particle sizes [].

Q13: How do structural modifications of cinnamaldehyde influence the selectivity of its hydrogenation?

A13: Structural modifications, particularly those influencing the steric environment around the C=C and C=O bonds, can impact the adsorption mode of the molecule on the catalyst surface, thereby influencing selectivity []. For instance, increasing the steric bulk around the C=O group might hinder its adsorption, favoring C=C hydrogenation and leading to higher this compound selectivity.

Q14: Is there information on how the structure of this compound relates to its properties or applications?

A14: The research papers focus on the synthesis of this compound and its use as an intermediate in the production of other compounds. Detailed structure-activity relationship studies focusing on this compound itself are not presented in these papers.

Q15: What analytical techniques are commonly used to monitor the hydrogenation of cinnamaldehyde and quantify this compound?

A15: Researchers primarily rely on gas chromatography (GC) coupled with various detectors, such as a mass selective detector (MSD) or a flame ionization detector (FID), to monitor the reaction progress and quantify this compound alongside other products [, , , ].

Q16: Is there information on the environmental impact and degradation of this compound?

A16: The provided research papers primarily focus on the chemical aspects and applications of this compound. Data regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not extensively discussed. Further investigation is required to assess its environmental fate and potential risks.

Q17: Are there any known alternatives to this compound for its specific applications?

A17: The research papers don't explicitly discuss alternatives to this compound. The choice of alternative compounds would depend on the specific application and the desired properties.

Q18: What research tools and resources have been essential for advancing our understanding of this compound?

A18: Key research tools and resources include:

- Catalyst synthesis and characterization: Techniques like impregnation, solvothermal synthesis, and mechanochemical synthesis have been crucial for preparing diverse catalysts. Characterization techniques like XRD, TEM, XPS, TPR, and FTIR spectroscopy provide valuable insights into catalyst structure, composition, and active sites [, , , , , , , , , , ].

- Reaction monitoring and product analysis: Gas chromatography (GC) equipped with various detectors (MSD, FID) enables the identification and quantification of reaction products, facilitating kinetic studies and selectivity assessments [, , , ].

- Computational chemistry: Density functional theory (DFT) calculations provide insights into molecular adsorption behavior on catalyst surfaces, aiding in the understanding of reaction mechanisms and selectivity trends [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.